

Pyr-Arg-Thr-Lys-Arg-AMC TFA molecular weight and formula

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Compound of Interest

Compound Name: Pyr-Arg-Thr-Lys-Arg-AMC TFA

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In-Depth Technical Guide: Pyr-Arg-Thr-Lys-Arg-AMC TFA

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the fluorogenic peptide substrate Pyr-Arg-Thr-Lys-Arg-AMC and its trifluoroacetate (TFA) salt. It includes detailed information on its chemical properties, relevant experimental protocols, and its application in studying specific enzymatic pathways.

Core Chemical and Physical Properties

Pyr-Arg-Thr-Lys-Arg-AMC is a synthetic peptide substrate used to assay the activity of certain proteases. The peptide sequence is pyroglutamyl-arginyl-threonyl-lysyl-arginine, which is conjugated to a fluorescent leaving group, 7-amino-4-methylcoumarin (AMC). When the peptide bond between the arginine and AMC is cleaved by a target enzyme, the free AMC fluoresces, providing a measurable signal proportional to enzyme activity. The trifluoroacetate salt is a common form of this peptide, resulting from its purification by high-performance liquid chromatography (HPLC) using trifluoroacetic acid.

A summary of the key quantitative data for both the free peptide and its TFA salt is presented below.



Property	Pyr-Arg-Thr-Lys-Arg-AMC	Pyr-Arg-Thr-Lys-Arg-AMC TFA
Molecular Formula	C37H57N13O9	C39H58F3N13O11
Molecular Weight	827.93 g/mol [1][2][3][4][5]	941.95 g/mol [6][7]
CAS Number	155575-02-3[1][2][5][8]	1255501-99-5[7][9][10]

Enzymatic Activity and Applications

Pyr-Arg-Thr-Lys-Arg-AMC is a substrate for several serine proteases, most notably thrombin and furin.[11] This makes it a valuable tool for screening for inhibitors of these enzymes and for studying their roles in various physiological and pathological processes.

Experimental Protocol: General Protease Activity Assay

This protocol outlines a general method for measuring protease activity using **Pyr-Arg-Thr-Lys-Arg-AMC TFA**. Specific conditions may need to be optimized for different enzymes.

Materials:

- Pyr-Arg-Thr-Lys-Arg-AMC TFA
- Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, containing 100 mM NaCl and 10 mM CaCl2)
- Purified enzyme (e.g., thrombin, furin)
- Enzyme inhibitors (for control experiments)
- 96-well black microplate
- Fluorometer capable of excitation at ~360-380 nm and emission at ~440-460 nm

Procedure:

 Prepare a stock solution of Pyr-Arg-Thr-Lys-Arg-AMC TFA in a suitable solvent such as water or DMSO.[7] A typical stock concentration is 1-10 mM.



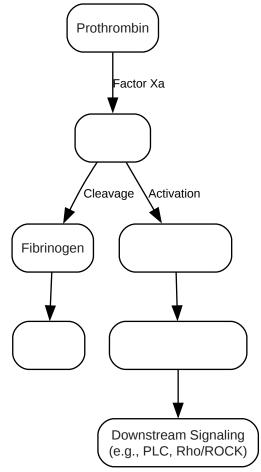
- Dilute the substrate to the desired working concentration in the assay buffer. The final concentration will depend on the specific enzyme and its Michaelis-Menten constant (Km).
- Prepare the enzyme solution by diluting the purified enzyme in the assay buffer to the desired concentration.
- Pipette the substrate solution into the wells of the 96-well microplate.
- Initiate the reaction by adding the enzyme solution to the wells. For inhibitor studies, preincubate the enzyme with the inhibitor before adding the substrate.
- Immediately place the microplate in the fluorometer and measure the increase in fluorescence over time.
- Calculate the reaction velocity from the linear portion of the fluorescence versus time plot.

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams illustrate a relevant signaling pathway and a typical experimental workflow for using **Pyr-Arg-Thr-Lys-Arg-AMC TFA**.



Simplified Thrombin Signaling Pathway



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Caption: Simplified signaling pathway of thrombin, a key target for Pyr-Arg-Thr-Lys-Arg-AMC.



Preparation Prepare Enzyme and Prepare Substrate **Inhibitor Solutions** (Pyr-Arg-Thr-Lys-Arg-AMC TFA) Assay Pre-incubate Enzyme with Inhibitor Add Substrate to Initiate Reaction Measure Fluorescence over Time Data Analysis Calculate Reaction Velocities Determine IC50 Values

Experimental Workflow for Inhibitor Screening

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Caption: A typical experimental workflow for screening enzyme inhibitors using **Pyr-Arg-Thr-Lys-Arg-AMC TFA**.

Considerations for Use



It is important to note that the trifluoroacetate counterion can potentially affect experimental results, particularly in cell-based assays.[12][13][14] TFA has been shown to have effects on cell proliferation and other cellular functions.[14] For sensitive applications, it may be advisable to exchange the TFA for a more biologically compatible counterion, such as hydrochloride.[12] [14] The presence of TFA also contributes to the overall molecular weight of the product, which should be accounted for when preparing solutions of a specific molar concentration.[13][15]

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